

Application Notes & Protocols: 2-Methoxyquinoline-3-boronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methoxyquinoline-3-boronic acid

Cat. No.: B1356990

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Introduction: A Bifunctional Reagent for Modern Drug Discovery

2-Methoxyquinoline-3-boronic acid is a heterocyclic organic compound that stands at the intersection of two critically important domains in medicinal chemistry: privileged structures and versatile synthetic handles. The quinoline core is a well-established "privileged scaffold," a framework that can bind to multiple, diverse biological targets.^[1] Its derivatives are found in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties.^{[1][2]}

Coupled to this potent scaffold at the 3-position is the boronic acid moiety. Far from being a mere synthetic curiosity, the boronic acid group has carved out its own niche in pharmacology, most famously with the approval of the proteasome inhibitor bortezomib.^{[3][4]} However, its most profound impact remains in synthetic chemistry, where it serves as an indispensable partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][5]}

This guide provides an in-depth look at the primary application of **2-methoxyquinoline-3-boronic acid**: its role as a key building block for the synthesis of complex, biologically active molecules. We will explore the rationale behind its use, provide detailed protocols for its application, and contextualize its utility in the quest for novel therapeutics, particularly in the area of kinase inhibition.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the reactivity and stability of boronic acids, which can be susceptible to decomposition.[6]

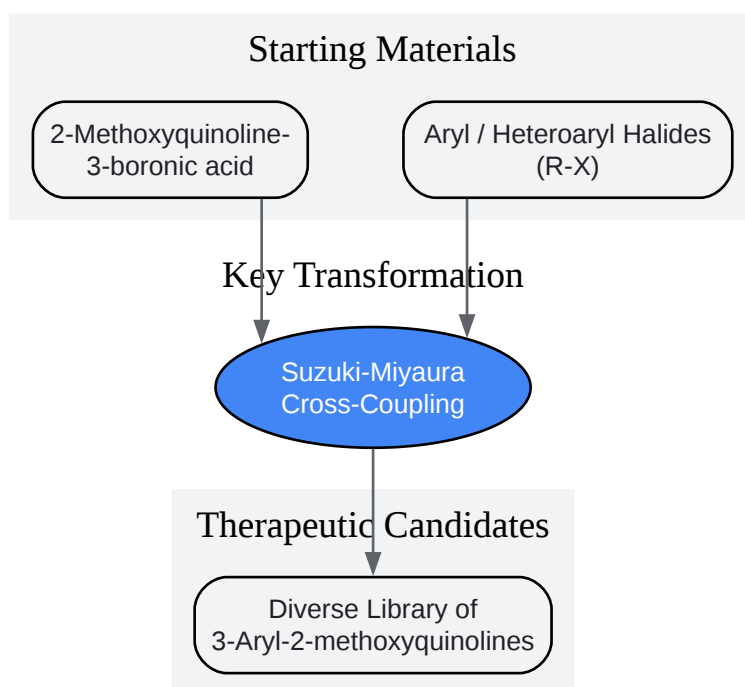
| Property | Value | Source(s) |
|-------------------|---|-------------|
| CAS Number | 886853-93-6 | [1][7][8] |
| Molecular Formula | C ₁₀ H ₁₀ BNO ₃ | [7][8][9] |
| Molecular Weight | 203.00 g/mol | [7][10] |
| Appearance | Solid / Lyophilized powder | [8][11] |
| Melting Point | ~254 °C | [12] |
| Purity | Typically ≥95% | [8][10][11] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. For long-term storage, -20°C is recommended. Avoid repeated freeze-thaw cycles. | [8][12] |

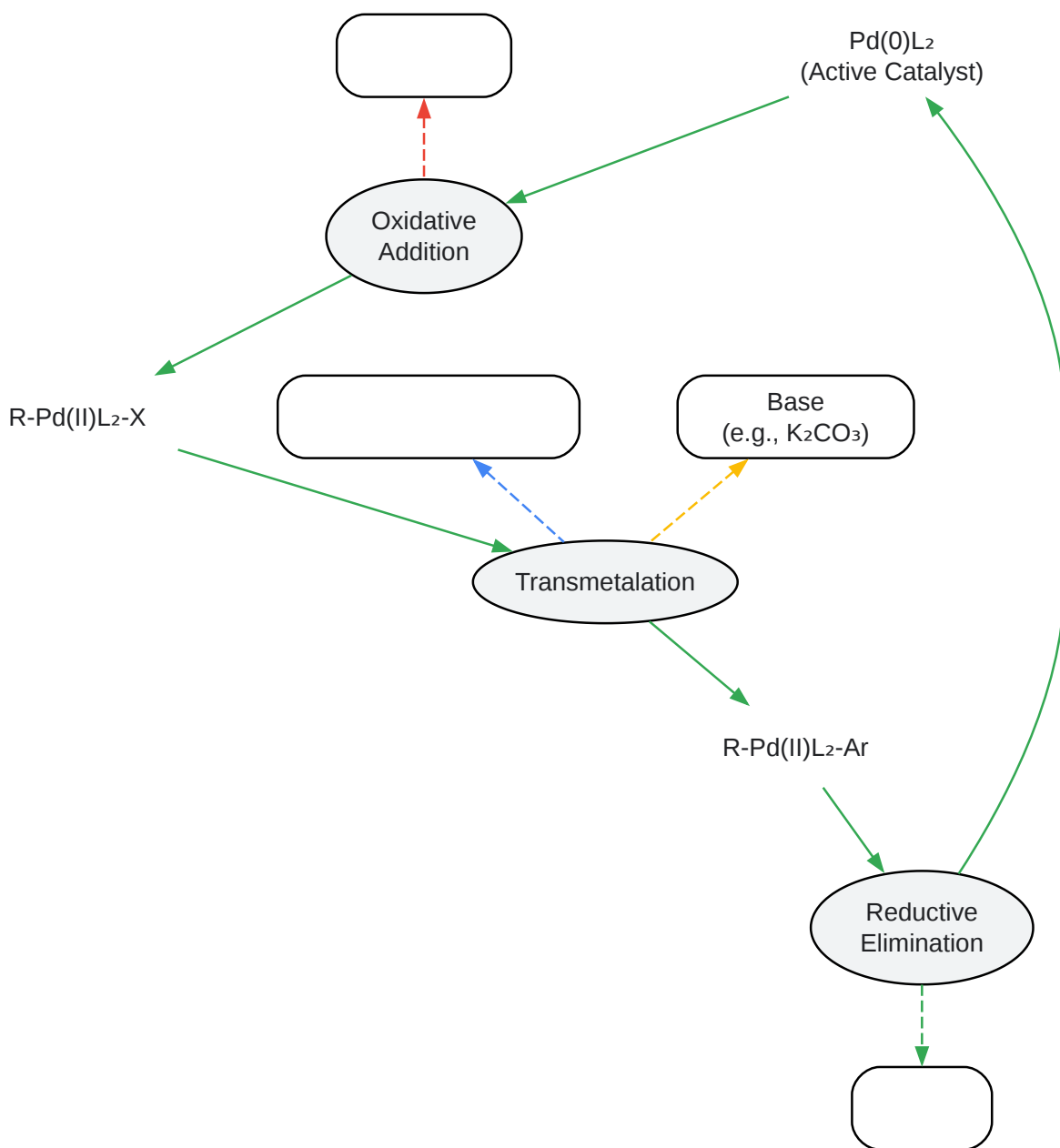
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-methoxyquinoline-3-boronic acid** in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction forges a new carbon-carbon bond between the C3-position of the quinoline ring and an sp² or sp³-hybridized carbon of an organic halide or triflate.

Why is this important? The ability to create biaryl or aryl-heteroaryl linkages is fundamental to modern drug discovery. This motif is prevalent in a vast number of kinase inhibitors, where one aromatic ring system (the "hinge-binder") anchors the molecule in the ATP-binding pocket of the enzyme, while the second ring system, connected via the newly formed C-C bond, projects into a solvent-exposed region, allowing for fine-tuning of potency, selectivity, and physicochemical properties.[2]

The diagram below illustrates the central role of **2-methoxyquinoline-3-boronic acid** as a versatile building block, enabling the synthesis of diverse libraries of substituted quinolines from a common intermediate.





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